Pipenzolate is derived from piperidine, a six-membered nitrogen-containing heterocycle. The compound is often encountered in its bromide form, known as Pipenzolate bromide, which is characterized by its specific chemical structure and pharmacological effects. The International Union of Pure and Applied Chemistry (IUPAC) name for Pipenzolate bromide is 1-Ethyl-3-[2-hydroxy(diphenyl)acetoxy]-1-methylpiperidinium bromide, with a molecular formula of C22H28BrNO3 .
Pipenzolate can be synthesized through several methods, with the most common involving multi-step processes. The synthesis typically begins with piperidine and benzilic acid or other related derivatives.
Pipenzolate features a complex molecular structure characterized by a piperidinium ring attached to an ethyl group and a hydroxy-diphenylacetoxy moiety.
The three-dimensional arrangement of atoms within Pipenzolate allows it to effectively bind to muscarinic receptors, influencing its biological activity .
Pipenzolate undergoes various chemical reactions that are important for its stability and reactivity:
Pipenzolate functions primarily as an antagonist at muscarinic acetylcholine receptors:
This mechanism underlines its therapeutic applications in treating conditions like peptic ulcers and gastrointestinal disorders .
Pipenzolate has significant applications in both clinical and research settings:
The evolution of antimuscarinic agents spans centuries, beginning with natural alkaloids like atropine (from Atropa belladonna) and scopolamine. These early compounds demonstrated efficacy in reducing gastrointestinal spasms but exhibited non-selective antagonism across M₁–M₅ receptor subtypes, resulting in dose-limiting systemic effects such as central nervous system (CNS) penetration, tachycardia, and xerostomia [7]. The 1940s–1950s witnessed strategic molecular modifications to overcome these limitations, focusing on quaternary ammonium derivatives characterized by:
Pipenzolate was synthesized as part of this wave of innovation, specifically designed to antagonize peripheral mAChRs in the gastrointestinal tract while minimizing central effects. Historical records identify it as a structural analog of benzilate esters, with the N-ethylpiperidinium moiety conferring optimal antispasmodic potency [9]. Early pharmacological studies demonstrated its ability to suppress carbachol-induced intestinal contractions in vitro at significantly lower concentrations than atropine, establishing its therapeutic potential for hypermotility conditions [6] [9]. The compound’s development reflected a broader shift toward organ-selective anticholinergics, bridging the gap between non-selective alkaloids and modern M₃-subtype selective agents.
Table 1: Structural Evolution of Select Gastrointestinal-Targeted Antimuscarinics
Compound | Core Structure | Quaternary Nitrogen | Key Modifications | Era |
---|---|---|---|---|
Atropine | Tropane | Tertiary | Natural alkaloid | Pre-1950s |
Propantheline | Xanthene | Quaternary | Added carbonyl group | 1950s |
Pipenzolate | Piperidine | Quaternary | Benzilate ester | 1950s |
Otilonium | Ammonium salt | Quaternary | Bulky sulfonyl group | 1970s |
Quaternary ammonium antimuscarinics like pipenzolate exhibit distinct pharmacological advantages in gastrointestinal therapeutics due to their physicochemical properties:
Mechanistically, pipenzolate binds reversibly to mAChRs on enteric smooth muscle cells and secretory glands, preventing acetylcholine-induced signaling cascades. This inhibition suppresses:
Clinical applications leverage these effects for conditions characterized by dysregulated motility, including:
Table 2: Clinical Applications of Pipenzolate Bromide in Motility Disorders
Disorder Category | Specific Indications | Mechanistic Action | Combination Products |
---|---|---|---|
Upper GI Dysmotility | Gastric spasms, Aerophagia | Suppresses antral contractility | Simethicone (ASILON® suspension) |
Intestinal Hypertonia | Colic, Diarrhea-predominant IBS | Inhibits high-amplitude propagating contractions | None documented |
Biliary Disorders | Biliary dyskinesia | Reduces sphincter of Oddi tone | Chlordiazepoxide (LIBKOL® tablets) |
Modern pharmacological research continues to explore pipenzolate’s potential in inflammatory models. Emerging evidence suggests that mAChR blockade may indirectly modulate neuroimmune interactions in the gut, potentially altering cytokine release from enteric glial cells during low-grade inflammation [5] [7]. However, its primary therapeutic value remains rooted in the fundamental antispasmodic properties conferred by its quaternary ammonium structure—a testament to the enduring significance of targeted molecular design in gastrointestinal pharmacology.
Table 3: Molecular Properties of Pipenzolate Bromide
Property | Specification | Method/Reference |
---|---|---|
Molecular Formula | C₂₂H₂₈NO₃·Br (for bromide salt) | DrugBank [1] |
IUPAC Name | 1-Ethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methylpiperidinium bromide | NCATS [9] |
LogP (Predicted) | -0.62 | PubChem [1] |
Protein Binding | Not characterized (high polarity limits binding) | Inferred from structure |
Metabolic Pathways | Presumed hepatic ester hydrolysis | Structural analogy [9] |
Elimination Half-life | Not documented (quaternary amines typically 2–6 hrs) | Class data [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7